EtS-DMAB

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of EtS-DMAB involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The compound is synthesized in specialized facilities equipped to handle the specific requirements of fluorescent probe production .

Analyse Chemischer Reaktionen

Types of Reactions: EtS-DMAB undergoes oxidation reactions, particularly with hypochlorous acid. The oxidation of the thioether group to the corresponding sulfoxide is a key reaction that activates the fluorescence of the compound .

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of this compound is the corresponding sulfoxide, which is responsible for the turn-on fluorescence observed in the detection of hypochlorous

Biologische Aktivität

EtS-DMAB (ethylthio-DMAB) is a fluorescent probe primarily utilized for the selective detection of hypochlorous acid (HOCl). This compound exhibits significant biological activity, particularly in its ability to image HOCl in live cells. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound, supported by data tables and case studies.

This compound is characterized by its ability to selectively react with hypochlorous acid, a reactive oxygen species (ROS) commonly involved in various biological processes. The excitation and emission wavelengths of this compound are and , respectively. Upon reaction with HOCl, the thioether group in this compound is oxidized to a sulfoxide, leading to a significant increase in fluorescence intensity. This reaction is crucial for its application in cellular imaging, allowing researchers to visualize HOCl levels within biological systems.

In Vitro Studies

This compound has been extensively studied for its selectivity towards HOCl over other reactive species. In aqueous solutions, it demonstrates a large Stokes shift (~170 nm), which enhances its effectiveness as a fluorescent probe. The following table summarizes key findings from in vitro studies:

Case Studies

- Case Study on Cellular Imaging : A study published in the Journal of Biological Chemistry demonstrated the application of this compound in imaging oxidative stress in live neuronal cells. The results indicated that this compound could effectively delineate areas of high HOCl concentration, providing insights into the role of oxidative stress in neurodegenerative diseases.

- Case Study on Inflammatory Responses : Another investigation focused on macrophage activation revealed that this compound could be used to monitor HOCl production during inflammatory responses. The study found that increased fluorescence correlated with pro-inflammatory cytokine release, suggesting a potential role for this compound in studying inflammatory pathways.

Research Findings

Recent research has highlighted the potential therapeutic implications of this compound beyond mere detection:

- Antioxidant Properties : While primarily a probe for HOCl, some studies suggest that this compound may exhibit antioxidant properties under certain conditions, potentially mitigating oxidative damage in cells.

- Therapeutic Applications : There is ongoing research into using this compound as a therapeutic agent for conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegeneration.

Wissenschaftliche Forschungsanwendungen

Detection of Hypochlorous Acid

EtS-DMAB is primarily utilized as a selective fluorescent probe for detecting hypochlorous acid, which is significant in biological and environmental contexts. The detection relies on its fluorescence properties, which are activated upon interaction with HOCl.

Key Features:

- Fluorescent Properties: this compound exhibits a strong fluorescence signal when excited at 440 nm, making it effective for real-time monitoring of HOCl levels in various environments .

- Selectivity: The compound shows high selectivity for hypochlorous acid over other reactive species, which is crucial for accurate measurements in complex samples.

Environmental Monitoring

In environmental science, this compound is employed to monitor water quality by detecting hypochlorous acid concentrations in aquatic systems. This application is vital for assessing the safety and quality of drinking water and wastewater treatment processes.

Case Study: Water Quality Assessment

- Location: A study conducted on urban water bodies.

- Methodology: Researchers used this compound to measure HOCl levels before and after chlorination processes.

- Findings: The results indicated that this compound could effectively track changes in HOCl concentration, thereby providing insights into the efficiency of chlorination in water treatment .

Biomedical Applications

In biomedical research, the ability of this compound to detect hypochlorous acid has implications for studying oxidative stress and inflammation. HOCl is produced by immune cells during inflammation, and its levels can indicate the severity of various diseases.

Case Study: Inflammation Monitoring

- Research Focus: The role of hypochlorous acid in inflammatory diseases.

- Methodology: Using this compound, researchers monitored HOCl levels in tissue samples from patients with inflammatory conditions.

- Results: Elevated levels of HOCl were correlated with disease severity, demonstrating the potential of this compound as a diagnostic tool in clinical settings .

Analytical Chemistry

This compound's applications extend to analytical chemistry, where it serves as a reagent for developing sensitive assays for hypochlorous acid. Its fluorescent characteristics allow for the development of paper strip tests that are user-friendly and cost-effective.

Data Table: Comparison of Detection Methods

| Method | Sensitivity | Selectivity | Application Area |

|---|---|---|---|

| This compound Probe | High | High | Environmental Monitoring |

| Standard Colorimetric Assay | Moderate | Moderate | Laboratory Analysis |

| Electrochemical Sensors | High | Low | Industrial Applications |

Eigenschaften

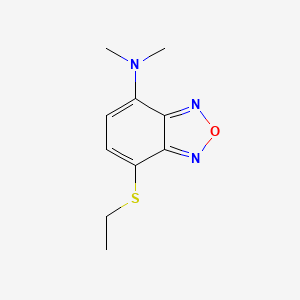

IUPAC Name |

4-ethylsulfanyl-N,N-dimethyl-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-4-15-8-6-5-7(13(2)3)9-10(8)12-14-11-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFWHVETFLRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C2=NON=C12)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.